

A Comparative Analysis of the Electrophysiological Effects of AZD7009 and AVE0118

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Compound of Interest

Compound Name: AZD7009

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In the landscape of antiarrhythmic drug development, particularly for the management of atrial fibrillation (AF), **AZD7009** and AVE0118 have emerged as compounds with significant effects on cardiac electrophysiology. While both agents have been investigated for their potential to terminate and prevent atrial arrhythmias, their mechanisms of action and electrophysiological profiles exhibit notable differences. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to AZD7009 and AVE0118

AZD7009 is a novel antiarrhythmic agent characterized by its mixed ion channel blockade, influencing both potassium and sodium channels.[1] This multi-channel approach is believed to contribute to its high antiarrhythmic efficacy and a potentially low proarrhythmic profile.[2][3] Experimental studies have indicated that **AZD7009**'s actions are predominantly on atrial electrophysiology.[2][4]

AVE0118 is another antiarrhythmic compound that has been shown to prolong atrial refractoriness.[5] Its mechanism is also attributed to the blockade of multiple ion channels, with a notable effect on atrial-specific potassium channels.[5][6] The atrial-selective nature of AVE0118 has been a key focus of its development, aiming to reduce the risk of ventricular proarrhythmias.[7][8]

Comparative Electrophysiological Effects on Ion Channels

The differential effects of **AZD7009** and AVE0118 on various cardiac ion channels underpin their distinct electrophysiological profiles. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of each compound on key cardiac currents.

Ion Channel Current	AZD7009 (IC50)	Experimental Model	AVE0118 (IC50)	Experimental Model
IKr (hERG)	0.6 μ M[2][9]	hERG expressed in mammalian cells[2][9]	~10 μ M[5]	HERG expressed in CHO cells[5]
IKur (Kv1.5)	27 μ M[2][9]	hKv1.5 expressed in mammalian cells[2][9]	1.1 μ M[5][10]	hKv1.5 expressed in CHO cells[5][10]
5.4 \pm 0.7 μ M[5]	Pig Kv1.5 expressed in Xenopus oocytes[5]			
6.2 \pm 0.4 μ M[5]	hKv1.5 expressed in Xenopus oocytes[5]			
Ito (Kv4.3/KChIP2.2)	24 μ M[2][9]	hKv4.3/KChIP2.2 expressed in mammalian cells[2][9]	3.4 \pm 0.5 μ M[5]	hKv4.3/KChIP2.2 expressed in CHO cells[5]
INa (Nav1.5)	8 μ M (peak)[2][9]	hNav1.5 expressed in mammalian cells[2][9]	36.5 \pm 6.6% inhibition at 10 μ M[7]	SCN5A-WT expressed in HEK293 cells[7]
Late INa	11 \pm 2 μ M[11]	hNav1.5 expressed in CHO K1 cells[11]	Not Reported	
IKACH (Kir3.1/3.4)	166 μ M[2][9]	hKir3.1/Kir3.4 expressed in mammalian cells[2][9]	4.5 \pm 1.6 μ M[5]	Isolated pig atrial myocytes[5]

IKs (KvLQT1/minK)	193 μ M[2][9]	hKvLQT1/minK expressed in mammalian cells[2][9]	10 \pm 3% inhibition at 10 μ M[5]	Isolated guinea pig ventricular myocytes[5]
ICaL	90 μ M[2][9]	Rabbit ventricular myocytes[2][9]	22 \pm 13% inhibition at 10 μ M[5]	Pig atrial myocytes[5]

Effects on Atrial and Ventricular Electrophysiology

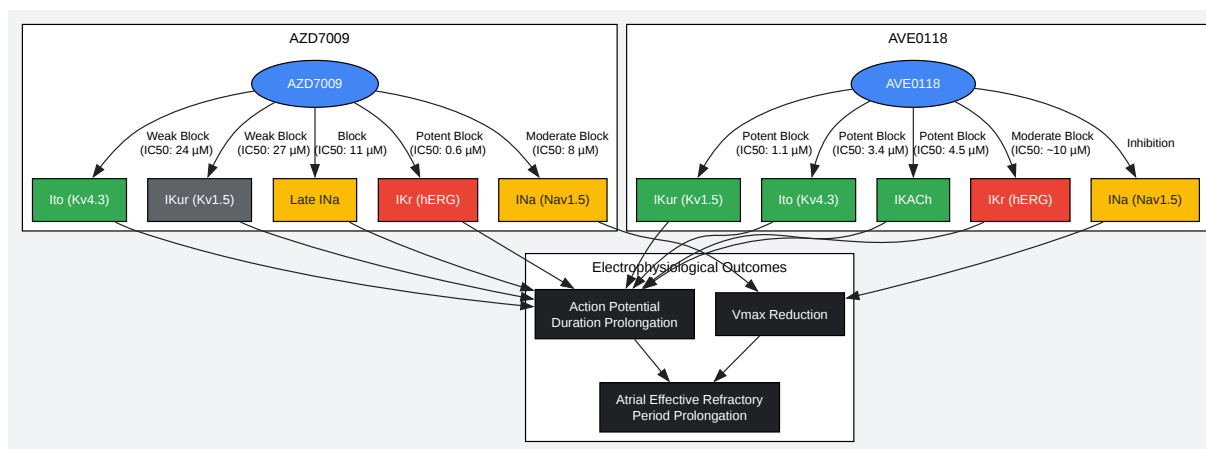
Both **AZD7009** and AVE0118 have been shown to prolong the atrial effective refractory period (AERP), a key factor in the treatment of AF. However, their relative potencies and effects on ventricular parameters differ.

Parameter	AZD7009	Experimental Model	AVE0118	Experimental Model
Atrial Effective Refractory Period (AERP)	Concentration-dependent increase. [12] [13] At 3 μ M, increased AERP from 50 ± 4.5 ms to 136 ± 6.6 ms in dilated rabbit atria. [12] [13]	Isolated Langendorf-perfused rabbit heart [12] [13]	Concentration-dependent increase. [12] [13] At 10 μ M, increased AERP from 46 ± 2.8 ms to 85 ± 6.0 ms in dilated rabbit atria. [12] [13]	Isolated Langendorf-perfused rabbit heart [12] [13]
Increased AERP by 48 ± 7 ms (maximum) in anesthetized dogs. [4]	Anesthetized dogs [4]	Prolonged left atrial ERP by 49.6 ± 4.1 ms at 1 mg/kg in anesthetized pigs. [8]	Anesthetized pigs [8]	
Ventricular Effective Refractory Period (VERP)	Small, non-concentration-dependent increase (8 ± 4 ms) in anesthetized dogs. [4]	Anesthetized dogs [4]	No effect on left ventricular ERP in anesthetized pigs. [8]	Anesthetized pigs [8]
Action Potential Duration (APD)	Concentration-dependent increase in APD in vitro. [4] More pronounced in atrial than ventricular tissue. [4]	Dog atrial and ventricular tissue in vitro [4]	Abbreviated or no effect on APD70-90 in healthy atria. [7]	Canine isolated coronary-perfused right atrial tissue [7]

Vmax	Concentration-dependent reduction in Vmax in vitro.[4]	Dog atrial and ventricular tissue in vitro[4]	Reduced Vmax by an average of 15% at 10 μ M in atria.[7]	Canine isolated coronary-perfused right atrial tissue[7]
QT Interval	Small, non-concentration-dependent increase (2 ± 5.5 ms) in anesthetized dogs.[4]	Anesthetized dogs[4]	No effect on corrected QT (QTc) interval in anesthetized pigs.[8]	Anesthetized pigs[8]

Signaling Pathways and Mechanisms of Action

The electrophysiological effects of **AZD7009** and AVE0118 can be visualized through their interactions with various cardiac ion channels, which collectively shape the cardiac action potential.



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Caption: Comparative signaling pathways of **AZD7009** and AVE0118 on cardiac ion channels.

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. A general overview of the key techniques is provided below.

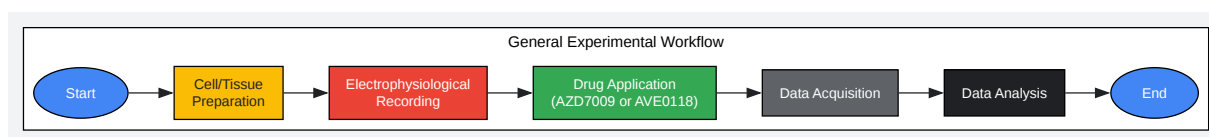
Whole-Cell Patch-Clamp Electrophysiology: This technique was employed to measure the effects of **AZD7009** and AVE0118 on specific ion channels.^{[2][5]}

- **Cell Lines:** Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells were stably transfected to express specific human cardiac ion channels (e.g., hERG, hKv1.5, hNav1.5).

- Myocyte Isolation: Atrial and ventricular myocytes were enzymatically isolated from animal hearts (e.g., rabbit, pig, guinea pig).
- Recording: Whole-cell currents were recorded using patch-clamp amplifiers. Voltage protocols were designed to isolate specific currents. Drugs were applied via perfusion of the cell bath at varying concentrations to determine IC₅₀ values.

Action Potential and Refractory Period Measurements:

- In Vitro Tissue Preparations: Isolated cardiac tissues (e.g., atrial and ventricular muscle strips, Purkinje fibers) from animals such as dogs and rabbits were superfused in an organ bath with Tyrode's solution.^{[4][11]} Action potentials were recorded using sharp microelectrodes. The effective refractory period (ERP) was determined by delivering premature stimuli.
- In Vivo Animal Models: Anesthetized animals (e.g., dogs, pigs) were instrumented to record electrocardiograms (ECGs) and intracardiac electrograms.^{[4][8]} Catheters with electrodes were positioned in the atria and ventricles to measure ERP and conduction times. Drugs were administered intravenously.



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